Disulfiram-d20

Description

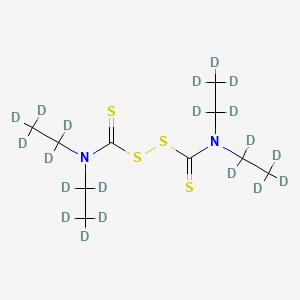

Structure

3D Structure

Properties

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZONCFQVSMFAP-DEHFLJNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SSC(=S)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675873 |

Source

|

| Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216403-88-1 |

Source

|

| Record name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Disulfiram-d20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram-d20, the deuterated analog of Disulfiram, serves as a critical internal standard for the quantitative analysis of its non-labeled counterpart in complex biological matrices.[1] Its isotopic purity and distinct mass shift make it an invaluable tool in pharmacokinetic and metabolic studies, ensuring accuracy and precision in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This technical guide provides a comprehensive overview of the chemical properties of this compound, its metabolic fate, and detailed analytical protocols.

Chemical and Physical Properties

This compound is a solid substance with a high degree of isotopic enrichment.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | bis(pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(pentadeuterioethyl)carbamodithioate | [1] |

| Synonyms | Tetraethylthiuram disulfide-d20 | [1] |

| Molecular Formula | C10D20N2S4 | [1] |

| Molecular Weight | 316.7 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d20) | [1] |

| Physical Form | Solid | [1] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [1] |

| Storage | -20°C | [1] |

Metabolic Pathways of Disulfiram

While specific metabolic studies on this compound are not extensively documented, the metabolic pathway of its non-deuterated form, Disulfiram, is well-characterized. It is anticipated that this compound follows a similar metabolic cascade. Disulfiram is rapidly metabolized in the body, with its primary mechanism of action being the irreversible inhibition of aldehyde dehydrogenase (ALDH).[2][3] This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, resulting in unpleasant physiological effects.[4] Additionally, Disulfiram and its metabolites are known to inhibit dopamine β-hydroxylase, an enzyme that converts dopamine to norepinephrine.[3]

The metabolic conversion of Disulfiram involves several key steps, beginning with its reduction to diethyldithiocarbamate (DDC). DDC is then further metabolized through various pathways, including S-methylation and glucuronidation, before eventual excretion.

Metabolic Pathway of Disulfiram.

Mechanism of Action: Enzyme Inhibition

The primary pharmacological effect of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism. This leads to an accumulation of acetaldehyde, causing the "disulfiram-ethanol reaction." Disulfiram also inhibits dopamine β-hydroxylase, affecting neurotransmitter levels.

Mechanism of Action of Disulfiram.

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic methods for the quantification of Disulfiram. Below is a detailed methodology for an LC-MS/MS analysis.

Quantification of Disulfiram in Plasma using LC-MS/MS with this compound Internal Standard

This protocol is adapted from a validated method for the determination of a Disulfiram metabolite and is applicable for the quantification of Disulfiram itself with the use of its deuterated internal standard.[5]

1. Sample Preparation (Solid Phase Extraction)

-

To 500 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex the sample and centrifuge.

-

Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB 30mg).

-

Wash the cartridge with LC-MS grade water, followed by 1% methanol in LC-MS grade water.

-

Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.

-

To the eluent, add 250 µL of LC-MS grade water.

2. Chromatographic Conditions

-

LC System: Waters Acquity UPLC or equivalent.

-

Column: Waters HSS T3, 2.1 × 100 mm, 1.8 µm analytical column with a compatible guard column.

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 22:78 v/v).[5]

-

Flow Rate: 0.200 mL/min.[5]

-

Injection Volume: 10-15 µL.[5]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Disulfiram: To be determined by direct infusion (e.g., precursor ion m/z 297.1 -> product ion m/z 148.1).

-

This compound: To be determined by direct infusion (e.g., precursor ion m/z 317.2 -> product ion m/z 168.2).

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Perform a linear regression analysis with appropriate weighting (e.g., 1/x²).

-

Quantify the concentration of Disulfiram in unknown samples using the calibration curve.

Experimental Workflow for Disulfiram Quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Disulfiram in biological samples. Its well-defined chemical and physical properties, combined with its utility as an internal standard in advanced analytical techniques like LC-MS/MS, make it indispensable for researchers in pharmacology, toxicology, and drug development. The provided methodologies and pathway diagrams offer a foundational understanding for the application of this compound in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Disulfiram - Wikipedia [en.wikipedia.org]

- 3. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Disulfiram-d20

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Disulfiram-d20 (Tetraethylthiuram disulfide-d20). Disulfiram is a well-known therapeutic agent, and its deuterated analog serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines the probable synthetic pathway, details the necessary experimental considerations, and presents relevant data in a structured format. The synthesis involves the reaction of deuterated diethylamine (diethyl-d10-amine) with carbon disulfide, followed by oxidation to yield the final d-20 labeled product. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required for the preparation and use of this important analytical standard.

Introduction

Disulfiram, chemically known as tetraethylthiuram disulfide, has been utilized for decades in the treatment of chronic alcoholism due to its inhibitory effect on the aldehyde dehydrogenase enzyme.[1] In modern drug development and clinical research, the use of isotopically labeled compounds is indispensable for quantitative analysis by mass spectrometry. This compound, in which all twenty hydrogen atoms are replaced with deuterium, is the ideal internal standard for such assays due to its chemical identity to the parent drug and its distinct mass difference.[2][3] This guide details the synthetic approach to this compound, providing a theoretical framework and practical considerations for its laboratory-scale preparation.

Synthetic Pathway

The synthesis of this compound follows the established route for the preparation of tetraalkylthiuram disulfides.[4][5] The core of the synthesis is a two-step, one-pot reaction starting from the isotopically labeled precursor, diethyl-d10-amine.

The proposed overall reaction is as follows:

2 (C₂D₅)₂NH + 2 CS₂ + H₂O₂ → (C₂D₅)₂NC(S)S-SC(S)N(C₂D₅)₂ + 2 H₂O

Step 1: Formation of the Dithiocarbamate Salt

The first step involves the reaction of two equivalents of diethyl-d10-amine with one equivalent of carbon disulfide. The nucleophilic deuterated amine attacks the electrophilic carbon of carbon disulfide to form the diethyl-d10-dithiocarbamate salt in situ.[3]

Step 2: Oxidative Coupling

The intermediate dithiocarbamate is then oxidized to form the disulfide bond of this compound. Various oxidizing agents can be employed for this step, with hydrogen peroxide being a common and effective choice.[2][4]

Experimental Protocols

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Diethyl-d10-amine | 120092-66-2 | C₄D₁₀HN | Key isotopic labeling starting material.[1][6] |

| Carbon Disulfide | 75-15-0 | CS₂ | Highly flammable and toxic. Handle in a fume hood. |

| Hydrogen Peroxide | 7722-84-1 | H₂O₂ | 30-35% aqueous solution is typically used. |

| Sodium Hydroxide | 1310-73-2 | NaOH | Used to control pH. |

| Isopropyl Alcohol | 67-63-0 | C₃H₈O | Common reaction solvent. |

| Water | 7732-18-5 | H₂O | Used as a co-solvent. |

3.2. Reaction Procedure

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve diethyl-d10-amine (2.0 eq) in a mixture of isopropyl alcohol and water.

-

Adjust the pH of the solution to approximately 9.5 by the dropwise addition of a sodium hydroxide solution.

-

Cool the reaction mixture to 15-25°C in an ice bath.

-

Slowly add carbon disulfide (2.0 eq) dropwise from the dropping funnel over a period of 1-1.5 hours, ensuring the temperature remains between 15-25°C.[2]

-

After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes.

-

Prepare a solution of hydrogen peroxide (1.0 eq) in a mixture of isopropyl alcohol and water.

-

Add the hydrogen peroxide solution dropwise to the reaction mixture, maintaining the temperature below 35°C.

-

Upon completion of the addition, the reaction mixture may become cloudy as the product precipitates. Continue stirring for another 1-2 hours.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

The precipitated solid product, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Data Presentation

4.1. Expected Product Specifications

| Parameter | Value | Reference |

| Chemical Name | bis(diethyl-d10-thiocarbamoyl) disulfide | |

| Synonym | Tetraethylthiuram disulfide-d20 | [2] |

| CAS Number | 1216403-88-1 | [2] |

| Molecular Formula | C₁₀D₂₀N₂S₄ | [2] |

| Molecular Weight | 316.66 g/mol | |

| Isotopic Purity | ≥98 atom % D | [1] |

4.2. Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Absence of signals in the ethyl group regions, confirming complete deuteration. |

| ¹³C NMR | Signals corresponding to the deuterated ethyl carbons and the thiocarbonyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₀D₂₀N₂S₄. |

| Elemental Analysis | To confirm the elemental composition. |

| Melting Point | Should be consistent with the non-deuterated compound (approx. 70-72°C). |

Visualizations

5.1. Synthetic Pathway of this compound

Caption: Synthetic route for this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Carbon Disulfide: is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Diethyl-d10-amine: is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Hydrogen Peroxide: is a strong oxidizing agent. Contact with organic materials should be avoided.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved by adapting standard methods for the preparation of tetraalkylthiuram disulfides. The key to the isotopic labeling is the use of the commercially available starting material, diethyl-d10-amine. This guide provides a robust theoretical and practical framework for researchers to produce this essential internal standard for use in advanced analytical studies. The provided protocols and diagrams are intended to facilitate the successful synthesis and characterization of this compound in a laboratory setting.

References

- 1. 二乙基-d10-胺 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN108147986A - The preparation method of tetraethylthiuram disulfide - Google Patents [patents.google.com]

- 3. Carbon disulfide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. psecommunity.org [psecommunity.org]

- 6. scbt.com [scbt.com]

A Technical Guide to the Mechanism of Action of Disulfiram as an Aldehyde Dehydrogenase Inhibitor

Abstract

Disulfiram has long been utilized as an aversive therapy for alcohol use disorder. Its therapeutic effect stems from the potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the ethanol metabolism pathway. This document provides a detailed examination of the molecular mechanism underlying this inhibition. Disulfiram itself is a prodrug, requiring metabolic activation to its active forms, primarily S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO). These metabolites subsequently induce the irreversible inactivation of ALDH, primarily the mitochondrial isozyme ALDH2, through the covalent modification of a critical cysteine residue (Cys302) within the enzyme's active site. This inhibition leads to the accumulation of the toxic metabolite acetaldehyde upon alcohol consumption, precipitating the unpleasant physiological symptoms of the disulfiram-ethanol reaction. This guide summarizes the key quantitative data on ALDH inhibition, details the experimental protocols used for its characterization, and provides visual diagrams of the metabolic and inhibitory pathways.

Introduction

Ethanol is primarily metabolized in the liver through a two-step oxidation process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) converts the highly toxic acetaldehyde into harmless acetic acid.[1] The mitochondrial isoform, ALDH2, is the primary enzyme responsible for acetaldehyde detoxification.[2]

Disulfiram (marketed as Antabuse) functions by disrupting this pathway.[3] When a patient on disulfiram therapy consumes alcohol, the inhibition of ALDH causes blood acetaldehyde concentrations to rise 5 to 10 times higher than normal.[4] This accumulation is responsible for the characteristic "disulfiram-ethanol reaction," which includes symptoms like flushing, nausea, vomiting, headache, and palpitations, thereby creating a strong deterrent to alcohol consumption.[1][2] The inhibition of ALDH by disulfiram is irreversible, and the enzyme remains inactive until new protein is synthesized.[2]

Mechanism of Action

The inhibitory action of disulfiram is not direct but is mediated through its metabolites. The process can be understood in two main stages: bioactivation of the prodrug and the subsequent molecular interaction with the ALDH enzyme.

Bioactivation of Disulfiram

Disulfiram is a prodrug that is rapidly metabolized in the body.[5][6] It is believed to be too short-lived in vivo to inhibit ALDH directly.[6] The bioactivation pathway involves reduction to diethyldithiocarbamate (DDC), followed by S-methylation and subsequent oxidation. Key metabolites identified as potent ALDH inhibitors include S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-sulfone).[5][6] Studies suggest that MeDTC-SO is a likely candidate for the ultimate active metabolite, as it is stable enough to diffuse from its site of formation to the mitochondria where it can react with ALDH.[6]

Molecular Interaction with Aldehyde Dehydrogenase

The active metabolites of disulfiram irreversibly inactivate ALDH via covalent modification.[5][7] In vivo studies using mass spectrometry have demonstrated that the inhibition of ALDH occurs through the carbamoylation of a specific cysteine residue, Cys302, located within the enzyme's active site.[8][9][10] This modification forms a covalent adduct with the enzyme, physically blocking the active site and rendering it catalytically inactive.[8][11] Both dehydrogenase and esterase activities of the enzyme are inhibited, suggesting a critical role for this cysteine residue in both functions.[5]

In contrast, in vitro studies show that disulfiram itself can inhibit ALDH by inducing the formation of an intramolecular disulfide bond between two cysteine residues in the active site, a mechanism that can be reversed by reducing agents like dithiothreitol (DTT).[11][12] However, the in vivo carbamoylation by metabolites is not reversible by physiological reducing agents, leading to prolonged enzyme inactivation.[13][14]

Quantitative Inhibition Data

The inhibitory potency of disulfiram and its metabolites has been quantified against the major human ALDH isozymes, ALDH1 (cytosolic) and ALDH2 (mitochondrial). The data consistently show that the metabolites are more potent inhibitors than the parent drug.

| Inhibitor | Enzyme Target | IC₅₀ Value (µM) | Source(s) |

| Disulfiram | Human ALDH1 (recombinant) | 0.15 ± 0.02 | [5] |

| Disulfiram | Human ALDH2 (recombinant) | 1.45 ± 0.40 | [5] |

| Disulfiram | Rat mitochondrial ALDH | 7.4 ± 1.0 | [6] |

| Disulfiram | Rat mitochondrial ALDH | 36.4 | [9] |

| Disulfiram | Baker's Yeast ALDH | 2.65 | [15] |

| MeDTC-sulfoxide | Human ALDH1 (recombinant) | 0.27 ± 0.04 | [5] |

| MeDTC-sulfoxide | Human ALDH2 (recombinant) | 1.16 ± 0.56 | [5] |

| MeDTC-sulfoxide | Rat mitochondrial ALDH | 0.93 ± 0.04 | [6] |

| MeDTC-sulfoxide | Rat mitochondrial ALDH | 4.62 | [9] |

| MeDTC-sulfone | Human ALDH1 (recombinant) | 0.12 ± 0.02 | [5] |

| MeDTC-sulfone | Human ALDH2 (recombinant) | 0.40 ± 0.10 | [5] |

| MeDTC-sulfone | Rat mitochondrial ALDH | 0.53 ± 0.11 | [6] |

| MeDDC-sulfoxide | Human ALDH2 (recombinant) | 2.2 ± 0.5 | [7] |

| MeDDC-sulfine | Human ALDH2 (recombinant) | 62 ± 14 | [7] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Key Experimental Protocols

Protocol for In Vitro ALDH Inhibition Assay

This protocol describes a general method for determining the inhibitory effect of a compound like disulfiram on ALDH activity by monitoring the production of NADH spectrophotometrically.

-

Enzyme Preparation: Recombinant human or purified liver ALDH (e.g., ALDH1 or ALDH2) is prepared and diluted to a working concentration in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.5).

-

Inhibitor Preparation: Disulfiram or its metabolites are dissolved in a solvent such as DMSO to create a stock solution, which is then serially diluted to achieve a range of test concentrations.[15]

-

Pre-incubation: A defined amount of the ALDH enzyme is pre-incubated with various concentrations of the inhibitor (or solvent control) for a specified period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for the interaction between the inhibitor and the enzyme.[7][15]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., acetaldehyde) and the cofactor NAD⁺.[12]

-

Data Acquisition: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.[12] The initial rate of the reaction is calculated from the linear portion of the progress curve.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

Protocol for Identification of ALDH-Inhibitor Adducts

This protocol outlines the use of mass spectrometry to identify the specific site of covalent modification on the ALDH enzyme following in vivo or in vitro inhibition.

-

Inhibition: For in vivo studies, an animal model (e.g., rat) is administered disulfiram.[8] For in vitro studies, purified ALDH is incubated with the inhibitor.[11]

-

Enzyme Isolation: Mitochondria are isolated from the liver (for in vivo studies), and the ALDH enzyme is purified, often using affinity chromatography.[8]

-

Enzymatic Digestion: The purified, inhibited ALDH protein is denatured and then digested into smaller peptides using a protease such as pepsin or trypsin.[8]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).[8][9]

-

Data Analysis: The mass spectra of peptides from the inhibited enzyme are compared to those from a control (uninhibited) enzyme. Peptides showing a mass shift corresponding to the addition of the inhibitor moiety (e.g., an N-diethylcarbamoyl group, +99 Da) are identified.[8] The MS/MS fragmentation pattern of these modified peptides is then used to pinpoint the exact amino acid residue that has been covalently modified (e.g., Cys302).[8][9]

Conclusion

The mechanism of action of disulfiram as an aldehyde dehydrogenase inhibitor is a well-defined, multi-step process. It relies on the metabolic conversion of the disulfiram prodrug into highly reactive metabolites, which then form a covalent, irreversible bond with a critical cysteine residue in the active site of ALDH2. This potent and lasting inhibition underpins its clinical efficacy as an alcohol deterrent. The quantitative data and detailed protocols presented provide a comprehensive technical foundation for researchers and professionals in the field of drug development and toxicology.

References

- 1. Disulfiram - Wikipedia [en.wikipedia.org]

- 2. What are ALDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human aldehyde dehydrogenase: mechanism of inhibition of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disulfiram and erythrocyte aldehyde dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioassaysys.com [bioassaysys.com]

The Use of Disulfiram-d20 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfiram has a long history in the treatment of alcohol dependence and is being investigated for new therapeutic applications.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled compounds, such as Disulfiram-d20, are invaluable tools in pharmacokinetic studies, enabling precise and accurate quantification of the drug and its metabolites in biological matrices. This technical guide provides an in-depth overview of the application of this compound in pharmacokinetic research, detailing analytical methodologies, summarizing key pharmacokinetic parameters, and outlining its metabolic fate.

Physicochemical Properties of this compound

This compound is a deuterated analog of disulfiram, where the 20 hydrogen atoms in the four ethyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which is the basis for its use as an internal standard in mass spectrometry-based assays.

| Property | Value |

| Formal Name | bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |

| CAS Number | 1216403-88-1 |

| Molecular Formula | C₁₀D₂₀N₂S₄ |

| Molecular Weight | 316.7 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₂₀) |

| Formulation | A solid |

| Solubility | Soluble in DMF, DMSO, and Methanol |

Table 1: Physicochemical properties of this compound.[2]

Synthesis of this compound

Pharmacokinetics of Disulfiram and its Metabolites

Following oral administration, disulfiram is rapidly and extensively absorbed, with 80% to 90% entering the bloodstream.[3] Due to its high lipid solubility, it is widely distributed throughout the body, including into fatty tissues and the central nervous system.[3] Disulfiram itself has a relatively short half-life, but its metabolites are eliminated more slowly.[3][4] There is significant inter-subject variability in the plasma levels of disulfiram and its metabolites.[4]

| Analyte | T½ (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Vd (Volume of Distribution) | CL (Clearance) |

| Disulfiram | ~7 hours[3] | 590 ± 434 ng/mL (250 mg dose)[4] | 3816, 8386, and 22331 mg*hr/L for 500, 1000, and 2000 mg doses, respectively[5] | 1.3 L[6] | 0.53 L/h[6] |

| DDTC | ~15 hours[3] | - | - | - | - |

| DDTC-Me | - | 15.02 ng/mL (median, 200 mg dose)[4] | - | - | - |

| CS₂ | ~12 hours[6] | - | - | - | - |

Table 2: Summary of Human Pharmacokinetic Parameters for Disulfiram and its Metabolites.

Metabolism of Disulfiram

Disulfiram undergoes extensive and complex metabolism. It is rapidly reduced to diethyldithiocarbamate (DDC), which is a key intermediate. DDC can then follow several metabolic pathways.[3][5]

Caption: Metabolic pathway of Disulfiram.

Experimental Protocol: Quantification of a Disulfiram Metabolite in Human Plasma using UPLC-MS/MS

This section provides a detailed protocol for the analysis of the disulfiram metabolite, S-Methyl-N,N-Diethylthiocarbamate (DET-Me), in human plasma, a method that would typically employ a deuterated internal standard like this compound or a deuterated version of the metabolite itself for highest accuracy.

Materials and Reagents

-

S-Methyl-N,N-Diethylthiocarbamate (DET-Me) analytical standard

-

This compound (or other suitable deuterated internal standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optima grade)

-

Human plasma (heparinized)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Solid Phase Extraction)

-

To 500 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound).

-

Vortex the sample and then centrifuge.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with LC-MS grade water, followed by 1% methanol in water.

-

Elute the analyte and internal standard with 500 µL of methanol.

-

To the eluent, add 250 µL of LC-MS grade water.

UPLC-MS/MS Analysis

| Parameter | Condition |

| UPLC Column | Waters HSS T3, 2.1 x 100mm, 1.8 µM |

| Mobile Phase | 0.1% formic acid in water : 0.1% formic acid in methanol (22:78, v/v) |

| Flow Rate | 0.200 mL/min (isocratic) |

| Injection Volume | 15 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (DET-Me) | 148 -> 100 |

| MRM Transition (Example IS) | e.g., for a deuterated analog, the transition would be shifted |

Table 3: UPLC-MS/MS parameters for the analysis of DET-Me.[6]

Experimental Workflow

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

This compound is an essential tool for conducting accurate and reliable pharmacokinetic studies of disulfiram. Its use as an internal standard in sensitive analytical methods like UPLC-MS/MS allows for the precise quantification of disulfiram and its numerous metabolites in complex biological matrices. The information presented in this guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the necessary methodologies and expected pharmacokinetic profiles to support further research and clinical development of disulfiram.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetics and Pharmacodynamics of Disulfiram on Inducing Latent HIV-1 Transcription in a Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Disulfiram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disulfiram, a cornerstone in the aversive therapy for alcohol use disorder, exerts its therapeutic and toxic effects through a complex series of metabolic transformations. A thorough understanding of these pathways is paramount for optimizing its clinical use, exploring novel therapeutic applications, and mitigating its potential for adverse reactions. This technical guide provides an in-depth exploration of the core metabolic pathways of Disulfiram, supported by quantitative data, detailed experimental protocols, and visual representations of the key biochemical processes.

The Core Metabolic Cascade of Disulfiram

Upon oral administration, Disulfiram is rapidly and extensively metabolized, with very little of the parent drug being detected in systemic circulation.[1] The metabolic journey begins in the acidic environment of the stomach and continues through various enzymatic processes, primarily in the liver.[2][3]

The initial and pivotal step is the reduction of the disulfide bond in Disulfiram to form two molecules of diethyldithiocarbamate (DDC).[4] This conversion is facilitated by endogenous thiols, such as glutathione, and erythrocytic glutathione reductases.[2] DDC is a key, albeit unstable, intermediate that serves as the substrate for several subsequent metabolic routes.[1][2]

DDC can undergo three primary metabolic fates:

-

Spontaneous Degradation: In the acidic milieu of the stomach, DDC can decompose into diethylamine and carbon disulfide (CS₂), the latter of which is detectable in the breath.[1][4]

-

Glucuronidation: A portion of DDC is conjugated with glucuronic acid by the enzyme glucuronosyltransferase, a common phase II metabolic reaction that increases water solubility and facilitates renal excretion.[1][2]

-

S-Methylation: The most clinically significant pathway involves the methylation of DDC. This reaction is catalyzed by two distinct enzymes: the microsomal thiol methyltransferase (TMT) and the cytosolic thiopurine methyltransferase (TPMT).[2][5] This step forms S-methyl-N,N-diethyldithiocarbamate (Me-DDC).[2]

Me-DDC is then further metabolized through a series of oxidative reactions. It is converted to S-methyl-N,N-diethylthiocarbamate (Me-DTC), which is subsequently oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (Me-DTC-SO) and further to the sulfone metabolite.[2][6] The monooxygenase CYP2E1, a member of the cytochrome P450 family, is a key enzyme involved in these oxidative steps.[2] It is the sulfoxide metabolite, Me-DTC-SO, that is considered the principal active metabolite responsible for the irreversible inhibition of aldehyde dehydrogenase (ALDH).[7][8]

Quantitative Pharmacokinetics of Disulfiram and its Metabolites

The pharmacokinetics of Disulfiram are characterized by rapid metabolism and significant inter-individual variability.[1] The following table summarizes key pharmacokinetic parameters for Disulfiram and its major metabolites.

| Compound | Cmax (ng/mL) | t½ (hours) | Primary Route of Excretion | Reference(s) |

| Disulfiram | 590 ± 434 | ~7 | Feces (unchanged), Metabolites in urine and breath | [1] |

| Diethyldithiocarbamate (DDC) | Variable | ~15 | Urine (as glucuronide), Lungs (as CS₂) | [1][2] |

| S-methyl-N,N-diethylthiocarbamate (Me-DTC) | Not well-defined | Not well-defined | Urine | [9] |

Note: The Cmax and t½ values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes and other physiological factors.[1][2]

Inhibition of Aldehyde Dehydrogenase: The Core Mechanism

The primary pharmacological effect of Disulfiram, the "Disulfiram-ethanol reaction," stems from the irreversible inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2.[8][10] This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, upon alcohol consumption.[1][11] The resulting high levels of acetaldehyde are responsible for the unpleasant symptoms of the Disulfiram-ethanol reaction.[11]

The active metabolite, S-methyl-N,N-diethylthiocarbamate sulfoxide (Me-DTC-SO), is a potent inhibitor of ALDH.[7] It forms a covalent adduct with a cysteine residue at the active site of the enzyme, leading to its inactivation.[8][12] Studies have shown that Me-DTC-SO is a more potent inhibitor of recombinant human ALDH2 than other intermediate metabolites.[7]

Experimental Protocols for Studying Disulfiram Metabolism

Investigating the metabolic pathways of Disulfiram requires a combination of in vitro and in vivo experimental approaches. Below are generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolism of Disulfiram and its metabolites by cytochrome P450 enzymes.

Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and a phosphate buffer (pH 7.4).

-

Substrate Addition: Add Disulfiram or one of its metabolites (e.g., Me-DDC, Me-DTC) to the incubation mixture at a specified concentration.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay measures the inhibitory potential of Disulfiram metabolites on ALDH activity.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant human ALDH2 and a separate solution of the substrate, acetaldehyde, in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 9.0). Also prepare a solution of the cofactor NAD+.

-

Inhibitor Preparation: Prepare solutions of the test compounds (e.g., Me-DTC-SO) at various concentrations.

-

Pre-incubation: Pre-incubate the ALDH2 enzyme with the test inhibitor for a specific time (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetaldehyde) and cofactor (NAD+) to the enzyme-inhibitor mixture.

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The metabolic activation of Disulfiram is a prerequisite for its therapeutic effect. The biotransformation of the parent drug through a cascade of reduction, methylation, and oxidation reactions ultimately yields the potent ALDH inhibitor, S-methyl-N,N-diethylthiocarbamate sulfoxide. A comprehensive understanding of these intricate metabolic pathways, the enzymes involved, and the resulting pharmacokinetic variability is crucial for the continued clinical application of Disulfiram and for guiding future research into its potential as a repurposed therapeutic agent. The experimental protocols and data presented herein provide a foundational guide for researchers in the field of drug metabolism and development.

References

- 1. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. southjerseyrecovery.com [southjerseyrecovery.com]

- 4. wjpls.org [wjpls.org]

- 5. Diethyldithiocarbamate S-methylation: evidence for catalysis by human liver thiol methyltransferase and thiopurine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites | Semantic Scholar [semanticscholar.org]

- 7. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disulfiram - Wikipedia [en.wikipedia.org]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. Quantitative analysis of analytes in complex biological matrices is inherently challenging due to variability in sample preparation, matrix effects, and instrument response. To address these challenges, the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards, has become the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated internal standards in bioanalysis.

Core Principles: The "Perfect" Mimic

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with its stable, non-radioactive isotope, deuterium (²H or D).[1] The fundamental principle behind its use is isotope dilution mass spectrometry (IDMS).[2] A known quantity of the deuterated analog is added to the sample at the earliest stage of preparation.[2] Because it is chemically almost identical to the analyte, it behaves in a nearly identical manner during extraction, chromatography, and ionization, but is distinguishable by its higher mass.[3] This allows it to serve as an internal reference to correct for variations that can compromise data integrity.[3]

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[4][5]

-

Compensation for Extraction Variability: Analyte recovery during sample preparation can be inconsistent. A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-internal standard ratio remains constant.

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[6]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of deuterated internal standards over non-isotopically labeled (analog) internal standards is well-documented. The following tables summarize quantitative data from various bioanalytical studies, highlighting the improved performance in terms of accuracy and precision.

Table 1: Comparison of Assay Performance for Kahalalide F Using an Analogue vs. a Deuterated Internal Standard [7]

| Performance Metric | Analogue Internal Standard (Butyric Acid Analogue) | Deuterated Internal Standard (D8-SIL) |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation | 8.6 | 7.6 |

| Statistical Significance of Variance (p-value) | - | 0.02 (Significantly lower variance) |

Table 2: Comparison of Internal Standards for the Quantification of Sirolimus in Whole Blood [1]

| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Analog Internal Standard (DMR) |

| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |

| Correlation with Reference Method | Higher correlation | Lower correlation |

Table 3: Validation Data for the Bioanalytical Method of Venetoclax Using a Deuterated Internal Standard [8]

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Experimental Protocols

Rigorous and well-defined experimental protocols are crucial for successful bioanalytical method development and validation. The following are detailed methodologies for common procedures in bioanalysis using deuterated internal standards.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for removing the majority of proteins from plasma or serum samples.[8]

Materials:

-

Microcentrifuge tubes

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., acetonitrile, methanol)[9]

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample.[8]

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[8]

-

Vortexing: Briefly vortex the sample to ensure homogeneity.[8]

-

Protein Precipitation: Add the precipitating solvent (typically in a 3:1 or 4:1 ratio to the sample volume). Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or further processing.

-

(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.[8]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.[8]

Materials:

-

SPE cartridge (e.g., C18 reversed-phase)

-

Vacuum or positive pressure manifold

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Sample Preparation: Aliquot 100 µL of the biological sample into a microcentrifuge tube and add a precise volume of the deuterated internal standard working solution. Vortex briefly.

-

Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass 1 mL of conditioning solvent through the cartridge. Do not allow the sorbent to dry.[10]

-

Cartridge Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the sorbent to dry.[10]

-

Sample Loading: Load the prepared sample onto the cartridge. The analyte and internal standard will be retained on the sorbent.[11]

-

Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.[8]

-

Elution: Elute the analyte and internal standard from the cartridge using 1 mL of the elution solvent. Collect the eluate.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS injection.[8]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto an appropriate analytical column (e.g., C18).

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from other matrix components. The goal is to ensure co-elution of the analyte and the deuterated internal standard.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[8]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of deuterated internal standards in bioanalysis.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Caption: Tracing of deuterated glucose through the glycolysis metabolic pathway.

Conclusion

Deuterated internal standards are an indispensable tool in modern bioanalysis, providing a robust solution to the inherent challenges of quantifying analytes in complex biological matrices. Their ability to accurately correct for a wide range of analytical variabilities ensures the generation of high-quality, reliable, and reproducible data.[5] This is of utmost importance in regulated environments such as drug development, where data integrity is non-negotiable. By understanding the core principles, adhering to detailed experimental protocols, and implementing rigorous validation, researchers can harness the full potential of deuterated internal standards to advance scientific discovery and therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 11. specartridge.com [specartridge.com]

Navigating the Stability and Storage of Disulfiram-d20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Disulfiram-d20. Designed for researchers, scientists, and professionals in drug development, this document outlines critical data on stability, recommended storage, and detailed experimental protocols for assessing the compound's integrity. Furthermore, it visualizes the key metabolic and signaling pathways influenced by Disulfiram, offering a deeper understanding of its mechanism of action.

This compound: An Overview

This compound, the deuterated analog of Disulfiram, serves as an essential internal standard for the quantification of Disulfiram in various biological matrices using mass spectrometry-based assays. Its structural similarity to the parent drug, with the substitution of hydrogen atoms with deuterium, makes it an ideal tool for pharmacokinetic and metabolic studies. The stability of this internal standard is paramount to ensure accurate and reproducible analytical results.

Stability of this compound

The stability of this compound has been evaluated by manufacturers under different conditions, both in solid form and in solution. The following tables summarize the available quantitative data.

Table 1: Stability of Solid this compound

| Storage Temperature | Duration | Stability |

| -20°C | ≥ 4 years | Stable[1] |

| -20°C | 3 years | Stable[2] |

| 4°C | 2 years | Stable[2] |

Table 2: Stability of this compound in Solvent

| Storage Temperature | Duration | Stability |

| -80°C | 6 months | Stable[2] |

| -20°C | 1 month | Stable[2] |

Recommended Storage Conditions

To ensure the long-term integrity and stability of this compound, the following storage conditions are recommended:

-

Solid Form: this compound as a solid should be stored at -20°C.[1][2][3]

-

In Solution: For solutions of this compound, storage at -80°C is recommended for up to six months, while for shorter periods of up to one month, -20°C is acceptable.[2]

-

Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Experimental Protocols for Stability Assessment

The following protocols are synthesized from established methodologies for the stability testing of Disulfiram and related compounds. These can be adapted for the specific assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid). The exact gradient program should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength of 254 nm.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).

-

For stability samples, the formulation or solution is diluted to the same working concentration.

-

-

Analysis: Inject equal volumes of the sample and a freshly prepared standard solution into the HPLC system. The peak area of this compound is monitored over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to ensure the analytical method is stability-indicating.

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M hydrochloric acid at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Incubate a solution of this compound in 0.1 M sodium hydroxide at 60°C for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light.

Samples from each condition should be analyzed by the developed HPLC method to assess the extent of degradation and to identify any degradation products.

Signaling and Metabolic Pathways

Disulfiram is known to interact with several biological pathways. As a deuterated analog, this compound is expected to follow the same metabolic and signaling cascades.

Disulfiram Metabolism

Upon ingestion, Disulfiram is rapidly metabolized into diethyldithiocarbamate (DDC). DDC is then further metabolized through several pathways, including conversion to S-methyl-DDC and subsequent oxidation, or decomposition into diethylamine and carbon disulfide.

Caption: Simplified metabolic pathway of this compound.

Inhibition of Aldehyde Dehydrogenase (ALDH)

The primary mechanism of action of Disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH). This enzyme is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. Inhibition of ALDH leads to the accumulation of acetaldehyde, causing unpleasant physiological effects when alcohol is consumed.

Caption: Mechanism of Aldehyde Dehydrogenase inhibition by this compound.

Experimental Workflow for Stability Testing

A logical workflow is essential for a comprehensive stability assessment of this compound. This involves sample preparation, subjecting the samples to various stress conditions, and analyzing them using a validated analytical method.

Caption: General workflow for this compound stability testing.

References

A Technical Guide to High-Purity Disulfiram-d20 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sourcing high-purity Disulfiram-d20 for research purposes. It includes a comparative summary of suppliers, detailed experimental protocols for its use in cellular and in vivo studies, and visualizations of key signaling pathways affected by Disulfiram.

Sourcing High-Purity this compound

This compound, the deuterated form of Disulfiram, is a critical tool for pharmacokinetic and metabolic studies, serving as an internal standard for quantification by GC- or LC-MS.[1][2] Several reputable suppliers offer high-purity this compound for research applications. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities |

| --INVALID-LINK-- | B6931 | >98% | 1mg, 5mg, 10mg, 50mg, 100mg |

| --INVALID-LINK-- | 28536 | ≥99% deuterated forms (d1-d20) | 1 mg |

| --INVALID-LINK-- | HY-W127834 | 99.70% | 1mg, 5mg |

| --INVALID-LINK-- | SI040130 | >95% (HPLC), Isotopic Enrichment: >95% | 2mg, 5mg, 10mg |

Key Signaling Pathways Modulated by Disulfiram

Disulfiram has been shown to modulate several critical signaling pathways implicated in various diseases, including cancer. Its mechanisms of action often involve the inhibition of key enzymes and transcription factors.

One of the primary targets of Disulfiram is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Disulfiram inhibits NF-κB activity, which is crucial for cell survival, inflammation, and immunity.[3] This inhibition is thought to contribute to its anti-cancer effects.

Caption: Disulfiram inhibits the NF-κB signaling pathway.

Disulfiram also impacts the Wnt/β-catenin signaling pathway . This pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. Studies have shown that disulfiram can downregulate key components of the Wnt pathway.

Caption: Disulfiram's inhibitory effect on the Wnt/β-catenin pathway.

Experimental Protocols

The following are representative protocols for common assays used to investigate the effects of Disulfiram in a research setting.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Disulfiram on cultured cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

Disulfiram stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of Disulfiram (e.g., 0.5 µM to 30 µM) and incubate for a desired time period (e.g., 24, 48, or 72 hours).[4]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the effect of Disulfiram on the expression and activation of proteins in the NF-κB pathway.

Materials:

-

Cell lysates from Disulfiram-treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[3][5]

In Vivo Mouse Model for Anti-Tumor Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor effects of Disulfiram in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cells for injection (e.g., 5 × 10^5 cells)

-

Disulfiram formulation for injection (e.g., in a suitable vehicle)

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously or intravenously into the mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer Disulfiram (e.g., 150 mg/kg) or vehicle control intraperitoneally, typically 5 days a week.[6]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

High-Performance Liquid Chromatography (HPLC) for Disulfiram Quantification

This protocol provides a general method for the quantitative analysis of Disulfiram.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol and phosphate buffer)

-

Disulfiram standard solutions

-

Samples for analysis

Procedure:

-

Prepare a series of Disulfiram standard solutions of known concentrations.

-

Set up the HPLC system with the appropriate column and mobile phase. An isocratic system with a flow rate of 0.7 mL/min is a common starting point.[7]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the unknown samples.

-

Detect Disulfiram using a UV detector at its maximum absorption wavelength.

-

Quantify the amount of Disulfiram in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of Disulfiram.

Caption: A typical experimental workflow for Disulfiram research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Disulfiram inhibits TGF-β-induced epithelial-mesenchymal transition and stem-like features in breast cancer via ERK/NF-κB/Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

The Role of Disulfiram-d20 in Alcohol Metabolism Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterated disulfiram (Disulfiram-d20) in the study of alcohol metabolism. Disulfiram is a crucial tool in alcohol aversion therapy, and its deuterated analogue, this compound, serves as an invaluable internal standard for precise quantification in complex biological matrices. This guide details the mechanism of action of disulfiram, its metabolic pathways, and its effects on key enzymes. It further provides detailed experimental protocols for the use of this compound in research, summarizes key quantitative data, and visualizes the intricate signaling pathways involved.

Core Concepts: Disulfiram and its Mechanism of Action

Disulfiram exerts its therapeutic effect by irreversibly inhibiting aldehyde dehydrogenase (ALDH), a key enzyme in the alcohol metabolism pathway.[1][2] This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, upon alcohol consumption.[2] The resulting unpleasant physiological reactions, collectively known as the disulfiram-ethanol reaction, serve as a deterrent to alcohol intake.[2]

Beyond its primary target, disulfiram and its metabolites also impact other crucial enzyme systems, including:

-

Dopamine β-hydroxylase (DBH): Inhibition of this enzyme disrupts the conversion of dopamine to norepinephrine, leading to altered dopamine levels, which is relevant in the context of addiction and its treatment.[2]

-

Cytochrome P450 2E1 (CYP2E1): Disulfiram and its metabolites are known to be mechanism-based inhibitors of CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol.[3]

The Role of this compound in Quantitative Analysis

In pharmacokinetic and metabolic studies of disulfiram, accurate quantification of the parent drug and its metabolites is paramount. This compound, a deuterated form of disulfiram, is the gold standard internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

The use of a stable isotope-labeled internal standard like this compound is critical for several reasons:

-

Improved Accuracy and Precision: It compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

-

Reliable Quantification: By having nearly identical chemical and physical properties to the analyte (unlabeled disulfiram), it ensures a reliable and reproducible measurement.

Quantitative Data in Disulfiram Research

The following tables summarize key quantitative data from various studies on disulfiram's effects on enzyme activity and its pharmacokinetics.

Table 1: Inhibition of Key Enzymes by Disulfiram and its Metabolites

| Enzyme | Inhibitor | IC50 Value | Source |

| Aldehyde Dehydrogenase (ALDH) | Disulfiram | 0.1 mM | [4] |

| Aldehyde Dehydrogenase 1 (ALDH1) | Disulfiram | 0.15 ± 0.02 µM | [5] |

| Aldehyde Dehydrogenase 1 (ALDH1) | MeDTC sulfoxide | 0.27 ± 0.04 µM | [5] |

| Aldehyde Dehydrogenase 1 (ALDH1) | MeDTC sulfone | 0.12 ± 0.02 µM | [5] |

| Aldehyde Dehydrogenase 2 (ALDH2) | Disulfiram | 1.45 ± 0.40 µM | [5] |

| Aldehyde Dehydrogenase 2 (ALDH2) | MeDTC sulfoxide | 1.16 ± 0.56 µM | [5] |

| Aldehyde Dehydrogenase 2 (ALDH2) | MeDTC sulfone | 0.40 ± 0.10 µM | [5] |

| Dopamine β-hydroxylase (DBH) | Disulfiram | ~1 µM | [6] |

| 20S Proteasome | Disulfiram-Copper Complex | 7.5 µM | [4] |

| 26S Proteasome | Disulfiram-Copper Complex | 20 µM | [4] |

Table 2: Pharmacokinetic Parameters of Disulfiram and its Metabolites

| Compound | Administration | Cmax | Tmax | t1/2 | Source |

| Disulfiram | 250 mg, oral | 590 ± 434 ng/mL | - | ~7 hours | [2][7] |

| DDTC-Me | 200 mg, oral | 15.02 ng/mL (median) | - | - | [2] |

| Carbon Disulfide (CS2) | 250 mg, oral | - | - | ~12 hours | [2] |

| DETC-MeSO | - | - | 0.5 hours | - | [8] |

Table 3: Effect of Disulfiram on CYP2E1 Activity

| Treatment | Effect on Chlorzoxazone 6-hydroxylation | Source |

| Single 500 mg dose | >95% inhibition | [3] |

| 250 mg daily for 11 days | >95% inhibition | [3] |

Experimental Protocols Utilizing this compound

The following sections provide a detailed methodology for the quantitative analysis of disulfiram and its metabolites in biological samples using this compound as an internal standard, based on established LC-MS/MS methods.

Sample Preparation (Plasma)

-

Spiking with Internal Standard: To 500 µL of plasma sample, add a known concentration of this compound solution (e.g., 20 µL of a 100 ng/mL working solution).

-

Vortex and Centrifuge: Vortex the sample to ensure thorough mixing and then centrifuge to separate any particulate matter.

-

Solid Phase Extraction (SPE):

-

Precondition an Oasis HLB SPE cartridge (30 mg) according to the manufacturer's instructions.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with LC-MS grade water followed by a weak organic solvent solution (e.g., 1% methanol in water) to remove interferences.

-

Elute the analytes (disulfiram and its metabolites) and the internal standard with a stronger organic solvent (e.g., 500 µL of LC-MS grade methanol).

-

-

Reconstitution: Add 250 µL of LC-MS grade water to the eluent.

-

Injection: Inject a specific volume (e.g., 15 µL) of the reconstituted sample into the LC-MS/MS system.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for separation (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[9]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile). A common isocratic mobile phase is 22:78 (v/v) of 0.1% formic acid in water to 0.1% formic acid in methanol.[9]

-

Flow Rate: A typical flow rate is 0.200 mL/min.[9]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[9]

-

Injection Volume: Typically 10-15 µL.[9]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

Disulfiram: m/z 297.0 -> 116.0

-

This compound: m/z 317.0 -> 126.0 (hypothetical, exact masses will depend on the fragmentation pattern)

-

DET-Me (a metabolite): m/z 148 -> 100[9]

-

-

Instrument Parameters: Optimize parameters such as cone voltage, collision energy, desolvation temperature, and gas flows for maximum signal intensity for each analyte and the internal standard.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by disulfiram and a typical experimental workflow for its analysis.

Alcohol Metabolism and Disulfiram Inhibition

Caption: Disulfiram's inhibition of ALDH in the alcohol metabolism pathway.

Disulfiram's Effect on Dopamine Metabolism

Caption: Disulfiram's inhibition of DBH, leading to altered dopamine levels.

Experimental Workflow for Disulfiram Quantification

Caption: A typical experimental workflow for quantifying disulfiram.

Conclusion

This compound is an indispensable tool for researchers in the field of alcohol metabolism and pharmacology. Its use as an internal standard in mass spectrometry-based assays ensures the accuracy and reliability of quantitative data, which is crucial for understanding the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites. The detailed protocols and data presented in this guide provide a solid foundation for designing and executing robust studies to further elucidate the complex mechanisms of disulfiram and its potential therapeutic applications.

References

- 1. A review of the pharmacokinetics and pharmacodynamics of disulfiram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel UPLC-ESI-MS/MS method for the quantitation of disulfiram, its role in stabilized plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of chronic disulfiram administration on the activities of CYP1A2, CYP2C19, CYP2D6, CYP2E1, and N-acetyltransferase in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of disulfiram and metabolites from biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpls.org [wjpls.org]

- 8. researchgate.net [researchgate.net]

- 9. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Label Applications of Disulfiram with Isotopic Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary